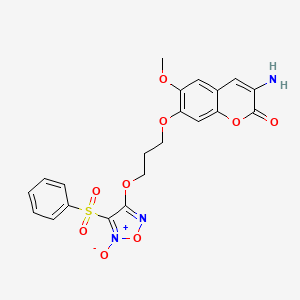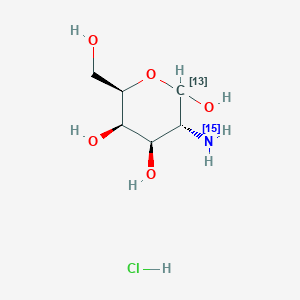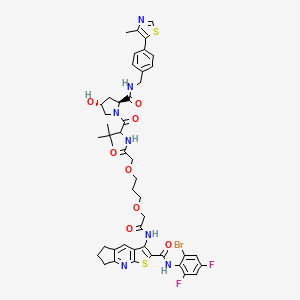
DA-Protac
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DA-Protac: is a type of proteolysis-targeting chimera (PROTAC) compound. Proteolysis-targeting chimeras are heterobifunctional molecules that induce the degradation of target proteins by hijacking the ubiquitin-proteasome system. This compound is designed to bind to a specific protein of interest and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of DA-Protac involves the conjugation of a ligand that binds to the protein of interest with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes the following steps:
Synthesis of the Protein of Interest Ligand: This involves the preparation of a small molecule that specifically binds to the target protein.
Synthesis of the E3 Ligase Ligand: This involves the preparation of a small molecule that binds to the E3 ubiquitin ligase.
Linker Synthesis: The linker is synthesized to connect the two ligands.
Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using automated synthesizers and high-throughput screening techniques to optimize the yield and purity of the final product. The process includes rigorous quality control measures to ensure the consistency and efficacy of the compound .
Análisis De Reacciones Químicas
Types of Reactions: : DA-Protac undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the linker or the ligands, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at specific functional groups within the ligands or the linker.
Substitution: Substitution reactions can take place, especially at reactive sites within the ligands or the linker
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent systems .
Major Products: : The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs with modified functional groups .
Aplicaciones Científicas De Investigación
Chemistry: : DA-Protac is used as a chemical tool to study protein degradation pathways and to identify novel targets for drug discovery .
Biology: : In biological research, this compound is employed to investigate the role of specific proteins in cellular processes and to elucidate the mechanisms of protein degradation .
Medicine: : this compound has significant potential in therapeutic applications, particularly in the treatment of diseases such as cancer, neurodegenerative disorders, and autoimmune diseases. It is used to selectively degrade disease-associated proteins, thereby reducing their pathological effects .
Industry: : In the pharmaceutical industry, this compound is utilized in drug development and screening processes to identify and validate new therapeutic targets .
Mecanismo De Acción
DA-Protac exerts its effects by forming a ternary complex with the target protein and an E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The process involves the following steps:
Binding: this compound binds to the target protein and the E3 ubiquitin ligase.
Ternary Complex Formation: The binding induces the formation of a ternary complex.
Ubiquitination: The E3 ubiquitin ligase transfers ubiquitin molecules to the target protein.
Degradation: The ubiquitinated target protein is recognized and degraded by the proteasome
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds to DA-Protac include other proteolysis-targeting chimeras such as ARV-110, ARV-471, and MDM2-based PROTACs .
Uniqueness: : this compound is unique in its specific design to target particular proteins and its ability to induce selective degradation through the ubiquitin-proteasome system. Unlike traditional small molecule inhibitors, this compound eliminates the target protein entirely, providing a more comprehensive approach to modulating protein function .
Propiedades
Fórmula molecular |
C46H50BrF2N7O8S2 |
|---|---|
Peso molecular |
1011.0 g/mol |
Nombre IUPAC |
N-(2-bromo-4,6-difluorophenyl)-6-[[2-[3-[2-[[1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]propoxy]acetyl]amino]-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C46H50BrF2N7O8S2/c1-24-39(65-23-51-24)26-11-9-25(10-12-26)19-50-42(60)34-18-29(57)20-56(34)45(62)41(46(2,3)4)54-36(59)22-64-14-6-13-63-21-35(58)53-37-30-15-27-7-5-8-33(27)52-44(30)66-40(37)43(61)55-38-31(47)16-28(48)17-32(38)49/h9-12,15-17,23,29,34,41,57H,5-8,13-14,18-22H2,1-4H3,(H,50,60)(H,53,58)(H,54,59)(H,55,61)/t29-,34+,41?/m1/s1 |
Clave InChI |
JOTYHUMJYRIDFR-NXQMYTAISA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)C(C(C)(C)C)NC(=O)COCCCOCC(=O)NC4=C(SC5=C4C=C6CCCC6=N5)C(=O)NC7=C(C=C(C=C7Br)F)F)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCOCC(=O)NC4=C(SC5=C4C=C6CCCC6=N5)C(=O)NC7=C(C=C(C=C7Br)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


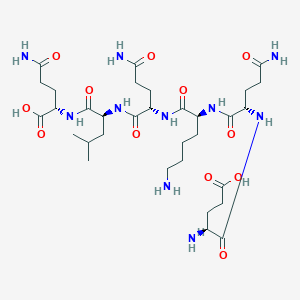
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12406866.png)
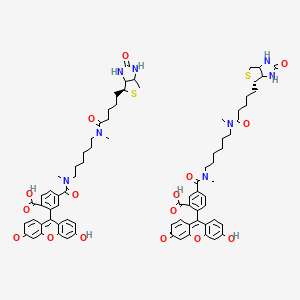
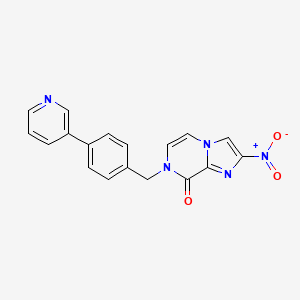

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12406905.png)
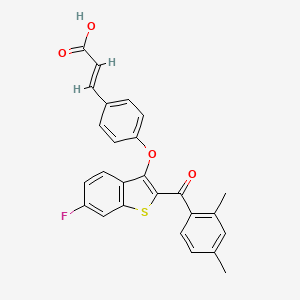
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)


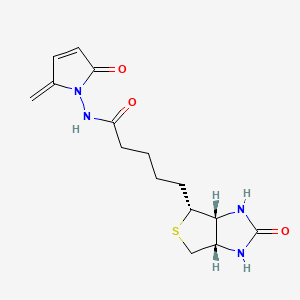
![[(2R,4R,5R)-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12406928.png)
